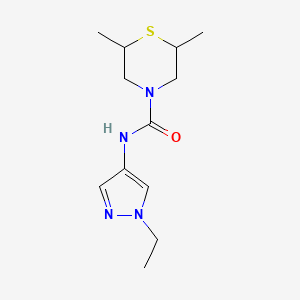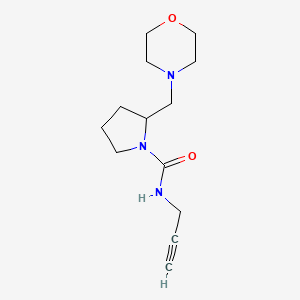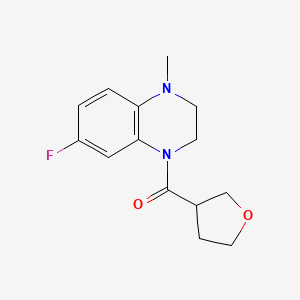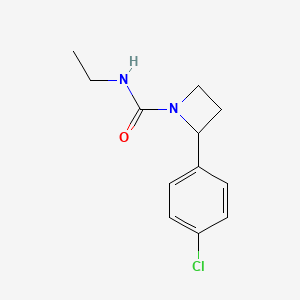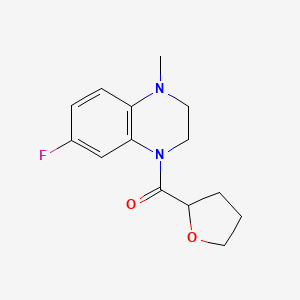
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone, also known as FMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. FMIQ belongs to the class of quinoxaline derivatives, which have been shown to possess various biological activities such as antimicrobial, antitumor, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is not yet fully understood. However, it has been suggested that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has also been shown to inhibit the growth and replication of viruses by interfering with their ability to infect host cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which may pose challenges in certain experimental settings.
Orientations Futures
1. Further studies are needed to elucidate the exact mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone.
2. Exploration of the potential of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone as a lead compound for the development of new anticancer and antiviral drugs.
3. Investigation of the structure-activity relationship of quinoxaline derivatives to optimize the biological activity of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone.
5. Examination of the potential of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone involves the condensation of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carboxylic acid and oxalyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 2-hydroxymethyltetrahydrofuran to yield the final product.
Applications De Recherche Scientifique
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has been extensively studied for its potential application as a lead compound in drug discovery. It has been shown to exhibit promising activity against various cancer cell lines, including breast, lung, and colon cancer. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone has also been reported to possess antiviral activity against hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-6-7-17(14(18)13-3-2-8-19-13)12-9-10(15)4-5-11(12)16/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMUDPRLKADYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

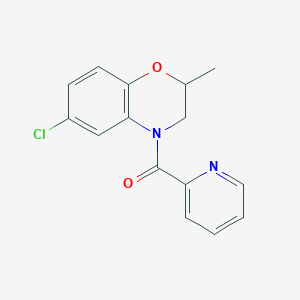
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)

